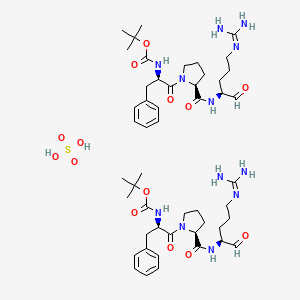
Isoxaflutole
Übersicht
Beschreibung
Isoxaflutole belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular formula of Isoxaflutole is C15H12F3NO4S . It has an average mass of 359.320 Da and a monoisotopic mass of 359.043915 Da .
Chemical Reactions Analysis
Isoxaflutole degrades sequentially through hydrolysis to the biologically active diketonitrile (DKN) degradation product through the opening of the isoxazole ring which then degrades to a benzoic acid analogue (BA) .
Wissenschaftliche Forschungsanwendungen
Weed Control in Maize
Isoxaflutole has been effectively used for weed control in maize, especially against large-seeded broadleaves . In greenhouse studies, the pre-emergence (PRE) application of isoxaflutole at 30 g active ingredient (a.i.) ha−1 could effectively control large numbers of weeds . Field experiments also showed that isoxaflutole PRE at 100 to 250 g a.i. ha−1 provided satisfactory full-season control of the dominant common broadleaf and grass weeds .
Tolerance in Maize Hybrids
Different maize hybrids have shown varying responses to isoxaflutole under greenhouse conditions . Temporary injury to maize was observed with isoxaflutole treatments of 125, 150, and 250 g a.i. ha−1, but plants recovered within 4 to 6 weeks .
Use in Soybean
Isoxaflutole-resistant soybean provides a new mode of action for weed control . The co-application of isoxaflutole and metribuzin resulted in additive or synergistic interactions for the control of several weed species .
Environmental Impact
The U.S. Environmental Protection Agency (EPA) has concluded that the application of isoxaflutole on genetically engineered soybeans could be done in an environmentally-protective manner in certain parts of the country . Isoxaflutole is already registered by EPA for use on corn in 33 states .
Volatility and Degradation
Isoxaflutole is considered a difficult volatility pesticide, with a volatility rate of less than 1% under the conditions of 20-25 ℃ and 500 mL·min -1 gas flow rate . It is also easily degradable in a water-sediment system .
Interaction with Other Herbicides
Isoxaflutole can interact with other herbicides such as metribuzin in isoxaflutole-resistant soybean . This interaction can enhance the control of various weed species .
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isoxaflutole | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS RN |
141112-29-0 | |
| Record name | Isoxaflutole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxaflutole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaflutole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXAFLUTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of isoxaflutole?
A1: Isoxaflutole itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Q2: How does HPPD inhibition lead to weed control?
A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].
Q3: Does the rate of diketonitrile degradation differ between plant species?
A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to isoxaflutole. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].
Q4: Are there differences in isoxaflutole sensitivity within a plant species?
A4: Yes, research has shown variations in tolerance to isoxaflutole among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to isoxaflutole plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].
Q5: What is the molecular formula and weight of isoxaflutole?
A5: Isoxaflutole's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.
Q6: How do environmental factors like soil moisture and temperature influence isoxaflutole's efficacy?
A6: Soil moisture and temperature significantly impact isoxaflutole's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, isoxaflutole degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using isoxaflutole.
Q7: How does soil organic matter affect isoxaflutole persistence?
A7: Isoxaflutole tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of isoxaflutole on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].
Q8: Does isoxaflutole pose a risk to crops planted after corn in rotation?
A8: Isoxaflutole residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after isoxaflutole application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using isoxaflutole.
Q9: How does isoxaflutole degrade in the environment?
A9: Isoxaflutole primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of isoxaflutole to the diketonitrile [].
Q10: What are the primary routes of isoxaflutole dissipation in soil?
A10: Isoxaflutole dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where isoxaflutole and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that isoxaflutole is relatively immobile in soil.
Q11: Has resistance to isoxaflutole been reported in weed populations?
A11: While widespread resistance has not been widely reported, research suggests that repeated isoxaflutole use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with isoxaflutole for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].
Q12: What are some alternative weed control strategies to isoxaflutole?
A12: Research suggests alternative strategies, including:
- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine](/img/structure/B1672575.png)


